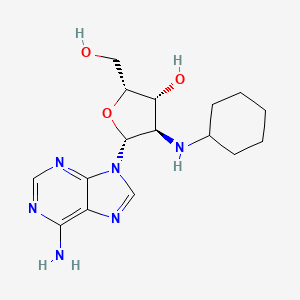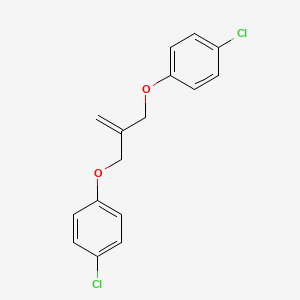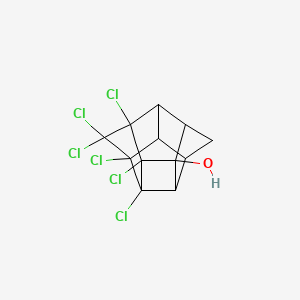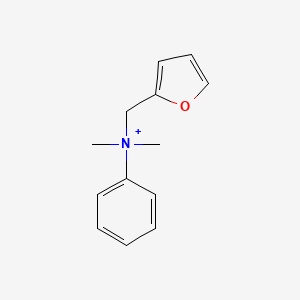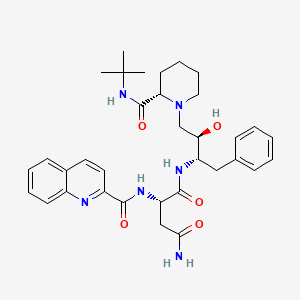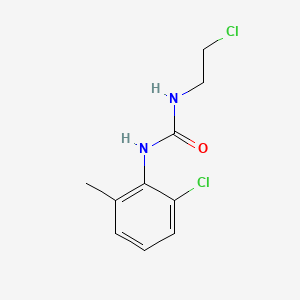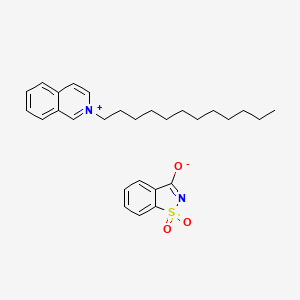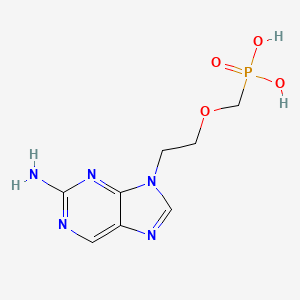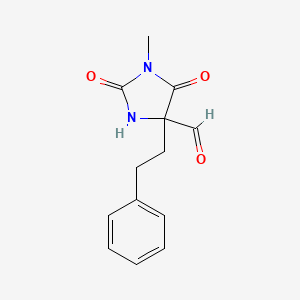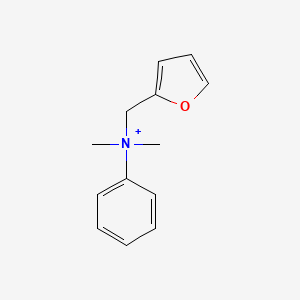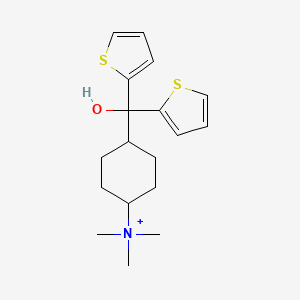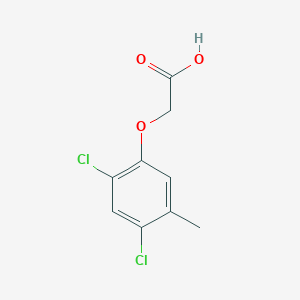
(2,4-Dichloro-5-methylphenoxy)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,4-Dichloro-5-methylphenoxy)acetic acid is an organic compound with the chemical formula C9H8Cl2O3. It is a derivative of phenoxyacetic acid and is known for its use as a systemic herbicide. This compound is particularly effective in controlling broadleaf weeds in various agricultural settings, including cereal crops, pastures, and orchards .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dichloro-5-methylphenoxy)acetic acid typically involves the chlorination of 2-methylphenoxyacetic acid. The process begins with the esterification of 2-methylphenoxyacetic acid, followed by chlorination using reagents such as sulfuryl chloride or thionyl chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired positions .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction conditions are optimized to achieve high yields and purity. The use of catalysts and specific reaction temperatures are crucial in the industrial synthesis to ensure the efficiency and cost-effectiveness of the production .
化学反応の分析
Types of Reactions: (2,4-Dichloro-5-methylphenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chlorinated phenols.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: Halogen substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide or ammonia.
Major Products Formed:
Oxidation: Chlorinated phenols and quinones.
Reduction: Less chlorinated phenoxyacetic acids.
Substitution: Phenoxyacetic acids with different substituents.
科学的研究の応用
(2,4-Dichloro-5-methylphenoxy)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studying the reactivity of chlorinated phenoxyacetic acids.
Biology: Investigated for its effects on plant growth and development.
Medicine: Explored for potential therapeutic applications due to its structural similarity to other bioactive compounds.
Industry: Widely used as a herbicide in agriculture to control broadleaf weeds
作用機序
The mechanism of action of (2,4-Dichloro-5-methylphenoxy)acetic acid involves its role as a synthetic auxin. It mimics the natural plant hormone indoleacetic acid (IAA), leading to uncontrolled growth and eventual death of the target weeds. The compound binds to auxin receptors, triggering a cascade of molecular events that result in abnormal cell division and elongation .
類似化合物との比較
- 2,4-Dichlorophenoxyacetic acid (2,4-D)
- 2-Methyl-4-chlorophenoxyacetic acid (MCPA)
- 4-Chloro-2-methylphenoxyacetic acid (MCPB)
Comparison: (2,4-Dichloro-5-methylphenoxy)acetic acid is unique due to its specific chlorination pattern, which imparts distinct chemical and biological properties. Compared to 2,4-D and MCPA, it has a different spectrum of activity and environmental persistence. Its selective action on broadleaf weeds while sparing grasses makes it a valuable herbicide in various agricultural applications .
特性
CAS番号 |
1556-01-0 |
|---|---|
分子式 |
C9H8Cl2O3 |
分子量 |
235.06 g/mol |
IUPAC名 |
2-(2,4-dichloro-5-methylphenoxy)acetic acid |
InChI |
InChI=1S/C9H8Cl2O3/c1-5-2-8(14-4-9(12)13)7(11)3-6(5)10/h2-3H,4H2,1H3,(H,12,13) |
InChIキー |
JIPVYKRMJQZZLF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1Cl)Cl)OCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


